2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide
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Overview
Description
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide is a chemical compound with the molecular formula C6H8N2O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide typically involves the reaction of 3-hydroxy-5-methylisoxazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxo-5-methylisoxazol-4-yl)acetamide.
Reduction: Formation of 2-(3-amino-5-methylisoxazol-4-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression of certain genes and proteins .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylisoxazole: A precursor in the synthesis of 2-(5-Methyl-3-oxo-2,3-dihydroisoxazol-4-yl)acetamide.
2-(3-Amino-5-methylisoxazol-4-yl)acetamide: A reduced form of the compound.
2-(3-Oxo-5-methylisoxazol-4-yl)acetamide: An oxidized form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
16880-43-6 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.141 |
IUPAC Name |
2-(5-methyl-3-oxo-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(2-5(7)9)6(10)8-11-3/h2H2,1H3,(H2,7,9)(H,8,10) |
InChI Key |
FSNJWQNCHDMDQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NO1)CC(=O)N |
Synonyms |
4-Isoxazoleacetamide,3-hydroxy-5-methyl-(8CI) |
Origin of Product |
United States |
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